Cas no 852-38-0 (2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole)

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole structure
852-38-0 structure
Product Name:2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
Numero CAS:852-38-0
MF:C20H14N2O
MW:298.33796453476
MDL:MFCD00003100
CID:40067
PubChem ID:24855611
Update Time:2025-07-31

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
    • 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole
    • 2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole
    • 5-(4'-Biphenylyl)-2-phenyl-1,3,4-oxadiazole
    • 5-PHENYL-2-(4-BIPHENYLYL)-1,3,4-OXADIAZOLE, SCINTILLATION GRADE
    • PBD
    • 2-(4-Biphenylyl)-5-phenyloxadiazole
    • 4-oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-3
    • 1,3,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl- (6CI, 8CI)
    • 2-[1,1′-Biphenyl]-4-yl-5-phenyl-1,3,4-oxadiazole (ACI)
    • 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole
    • 2-(p-Biphenyl)-5-phenyl-1,3,4-oxadiazole
    • 2-p-Biphenylyl-5-phenyl-1,3,4-oxadiazole
    • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
    • 2-Phenyl-5-(4′-biphenylyl)-1,3,4-oxadiazole
    • 2-Phenyl-5-p-biphenylyl-1,3,4-oxadiazole
    • 5-(4′-Biphenylyl)-2-phenyl-1,3,4-oxadiazole
    • 5-p-Biphenylyl-2-phenyl-1,3,4-oxadiazole
    • NSC 24858
    • Phenyl-2-p-biphenylyl-5-oxadiazole-1,3,4
    • InChI=1/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H
    • 1,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl-
    • 1,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
    • EINECS 212-712-0
    • MFCD00003100
    • BCP11407
    • 5-Phenyl-2-(4-biphenylyl)-1,3,4-oxadiazole
    • NSC24858
    • US7R82695E
    • NS00038871
    • SCHEMBL46424
    • 2-([1,1-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
    • 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole
    • AS-68398
    • 1,3,4-Oxadiazole, 2-(1,1'-biphenyl)-4-yl-5-phenyl-
    • 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
    • HY-59021
    • 2-[1,1'-Biphenyl]-4-yl-5-phenyl-1,3,4-oxadiazole #
    • DA-59982
    • 2-{[1,1'-BIPHENYL]-4-YL}-5-PHENYL-1,3,4-OXADIAZOLE
    • 2-Phenyl-5-diphenyl-1,3,4-oxadiazol
    • 1,3,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl-
    • CS-0006544
    • 852-38-0
    • 2-(1,1'-BIPHENYL)-4-YL-5-PHENYL-1,3,4-OXADIAZOLE
    • 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, 98%
    • AKOS003575205
    • NSC-24858
    • WMAXWOOEPJQXEB-UHFFFAOYSA-
    • E77615
    • UNII-US7R82695E
    • 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole
    • DTXSID3061213
    • MDL: MFCD00003100
    • Inchi: 1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H
    • Chiave InChI: WMAXWOOEPJQXEB-UHFFFAOYSA-N
    • Sorrisi: N1=C(C2C=CC=CC=2)OC(C2C=CC(C3C=CC=CC=3)=CC=2)=N1

Proprietà calcolate

  • Massa esatta: 298.11100
  • Massa monoisotopica: 298.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 355
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 4.7
  • Superficie polare topologica: 38.9A^2

Proprietà sperimentali

  • Colore/forma: Polvere cristallina incolore
  • Densità: 1.1743 (rough estimate)
  • Punto di fusione: 167-169 °C (lit.)
  • Punto di ebollizione: 439.76°C (rough estimate)
  • Punto di infiammabilità: 240.7±20.8 °C
  • Indice di rifrazione: 1.5700 (estimate)
  • PSA: 38.92000
  • LogP: 5.07060
  • Solubilità: Solubile in toluene e xilene,Insolubile in acqua. Quando la soluzione acida o alcalina è riscaldatacomposizione.

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
257850-5G
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
5G
¥1266.97 2022-02-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120835-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
5g
¥773.90 2023-09-04
Alichem
A019113504-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 95%
5g
$234.00 2023-08-31
Chemenu
CM185818-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 95%
5g
$210 2021-08-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031594-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 99%
5g
¥2686 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803568-1g
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
1g
¥230.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803568-5g
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
5g
¥716.40 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803568-25g
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
25g
¥2,941.20 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AJ617-1g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
1g
¥336.0 2022-02-28
Ambeed
A850324-250mg
2-([1,1-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
250mg
$22.0 2025-04-16

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetraethylammonium bromide ,  N-Hydroxyphthalimide ,  Tetraethylammonium p-toluenesulfonate Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  3 h, 25 °C
1.2 7 h, 25 °C
Riferimento
Electrochemical one-pot synthesis of five-membered azaheterocycles via [4 + 1] cyclization
Wang, Qiang; Wang, Xincan; Liu, Qiang; Xie, Guanqun; Ding, Shujiang; et al, Organic Chemistry Frontiers, 2020, 7(23), 3912-3917

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  10 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Riferimento
17O NMR studies of substituted 1,3,4-oxadiazoles
Gierczyk, Blazej; Zalas, Maciej; Kazmierczak, Marcin; Grajewski, Jakub; Pankiewicz, Radoslaw; et al, Magnetic Resonance in Chemistry, 2011, 49(10), 648-654

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium carbonate Catalysts: Ferrocene ,  Platinum Solvents: Dimethylformamide ,  Water ;  6 h, 25 °C
Riferimento
Electrocatalytic synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
Li, Mengfan; Wang, Rong; Hao, Wenjuan; Jiang, Bo, Youji Huaxue, 2020, 40(6), 1540-1548

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trichloroacetonitrile ,  Triphenylphosphine (polymer-supported) Solvents: Acetonitrile ;  20 min, 150 °C
Riferimento
A simple and efficient one step synthesis of 1,3,4-oxadiazoles utilizing polymer-supported reagents and microwave heating
Wang, Ying; Sauer, Daryl R.; Djuric, Stevan W., Tetrahedron Letters, 2006, 47(1), 105-108

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 7 h, rt
Riferimento
Iodine-catalysed oxidative cyclization of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles
Majji, Ganesh; Rout, Saroj Kumar; Guin, Srimanta; Gogoi, Anupal; Patel, Bhisma K., RSC Advances, 2014, 4(11), 5357-5362

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  2 - 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 - 2 h, rt
Riferimento
Sodium hypochlorite-mediated synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aldehydes
Paidi, Karuna Raman; Kolli, Murali Krishna; Reddy, Eeda Koti; Pedakotla, Venkata Ramana, Chemistry of Heterocyclic Compounds (New York, 2020, 56(3), 371-376

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium chloride Solvents: Dimethylformamide ;  3 h, 130 °C
Riferimento
Palladium-catalyzed one-pot synthesis of diazoles via tert-butyl isocyanide insertion
Fan, Xiang-Yuan; Jiang, Xiao; Zhang, Ying; Chen, Zhen-Bang; Zhu, Yong-Ming, Organic & Biomolecular Chemistry, 2015, 13(41), 10402-10408

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Raw materials

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Preparation Products

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司